UNC3866

Description

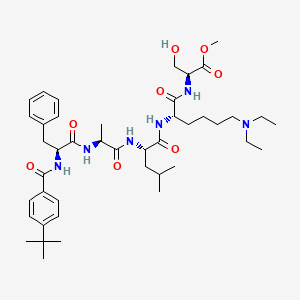

Structure

2D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N6O8/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)/t29-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRRDXVUROEIKJ-JCXBGQGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UNC3866: A Potent Antagonist of the PRC1-Mediated Gene Silencing Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UNC3866 is a synthetic, cell-permeable chemical probe that functions as a potent antagonist of the methyl-lysine (Kme) reading function of the Polycomb and Chromodomain Y-like (CDY) families of chromodomains. By selectively targeting the chromodomains of Polycomb Repressive Complex 1 (PRC1) proteins, particularly CBX4 and CBX7, this compound disrupts a critical protein-protein interaction essential for the proper targeting and function of PRC1 in gene silencing. This guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its role in the PRC1 signaling pathway.

Core Mechanism of Action

This compound acts as a competitive inhibitor, mimicking the binding of the trimethylated lysine 27 on histone H3 (H3K27me3) to the aromatic cage of CBX chromodomains.[1] Polycomb CBX proteins are integral components of the canonical PRC1 complex, which plays a pivotal role in epigenetic regulation by recognizing the H3K27me3 mark deposited by Polycomb Repressive Complex 2 (PRC2). This recognition event is crucial for the recruitment of PRC1 to specific gene loci, leading to chromatin compaction and transcriptional repression.

By occupying the H3K27me3 binding pocket, this compound effectively prevents the association of PRC1 with its target sites on chromatin.[1][2] This disruption of the "read" function of CBX proteins ultimately leads to the de-repression of PRC1 target genes.

Quantitative Data: Binding Affinity and Selectivity

This compound exhibits high affinity for the chromodomains of CBX4 and CBX7, with dissociation constants (Kd) of approximately 100 nM for each.[3][4] Its selectivity has been profiled against a panel of other CBX and CDY family chromodomains, demonstrating a preferential interaction with CBX4 and CBX7.

| Target Chromodomain | Dissociation Constant (Kd) in µM | Selectivity Fold (vs. CBX7) |

| CBX7 | 0.097 | 1 |

| CBX4 | 0.094 | ~1 |

| CBX2 | 1.8 | ~18 |

| CBX6 | 0.610 | ~6 |

| CBX8 | 1.2 | ~12 |

| CDY1 | 6.3 | ~65 |

| CDYL1b | 0.91 | ~9 |

| CDYL2 | 0.85 | ~9 |

Table 1: Binding affinities of this compound for various CBX and CDY chromodomains as determined by Isothermal Titration Calorimetry (ITC). Data compiled from multiple sources.[3][5]

Furthermore, in vitro assays have determined the IC50 value of this compound for the disruption of the CBX7-H3 interaction to be 66 ± 1.2 nM.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PRC1 signaling pathway, the mechanism of this compound inhibition, and a general workflow for its experimental characterization.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound. Specific parameters may require optimization.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol measures the heat change upon binding of this compound to a target chromodomain to determine the dissociation constant (Kd).

-

Protein Preparation: Express and purify the target CBX chromodomain. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Ligand Preparation: Dissolve this compound in the same ITC buffer used for the protein.

-

ITC Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of injections of this compound into the protein solution, allowing the system to reach equilibrium after each injection.

-

Data Analysis: Integrate the heat-change peaks from the titration. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

AlphaScreen Assay for Competitive Inhibition

This bead-based proximity assay measures the ability of this compound to disrupt the interaction between a CBX chromodomain and a biotinylated H3K27me3 peptide.

-

Reagent Preparation:

-

Prepare a solution of His-tagged CBX chromodomain.

-

Prepare a solution of biotinylated H3K27me3 peptide.

-

Prepare serial dilutions of this compound.

-

Prepare suspensions of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.

-

-

Assay Plate Setup: In a 384-well plate, add the His-tagged CBX protein, biotinylated H3K27me3 peptide, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature to allow for binding to occur.

-

Bead Addition: Add the Ni-NTA Acceptor beads and incubate. Then, add the Streptavidin Donor beads and incubate in the dark.

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal will be inversely proportional to the concentration of this compound.

-

Data Analysis: Plot the AlphaScreen signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

PC3 Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the proliferation of the PC3 prostate cancer cell line.

-

Cell Seeding: Seed PC3 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound is a valuable chemical tool for investigating the biological roles of the PRC1 complex and the consequences of inhibiting the "read" function of CBX chromodomains. Its well-characterized mechanism of action, selectivity profile, and demonstrated cellular activity make it a cornerstone for studies in epigenetics, cancer biology, and drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to utilize and further explore the therapeutic potential of targeting the PRC1 pathway.

References

- 1. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Prostate Cell PC-3-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. PC3 prostate tumor-initiating cells with molecular profile FAM65Bhigh/MFI2low/LEF1low increase tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

UNC3866: A Technical Guide to a Pioneering Chemical Probe for Polycomb Repressive Complex 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC3866 is a potent and selective chemical probe that has been instrumental in elucidating the function of the chromodomain-containing proteins of the Polycomb Repressive Complex 1 (PRC1). As a competitive antagonist of the methyl-lysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains, this compound has provided a valuable tool for studying the biological roles of these epigenetic regulators. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, including detailed experimental protocols, quantitative binding and cellular activity data, and visualization of its mechanism of action.

Introduction

Polycomb Repressive Complex 1 (PRC1) is a key multiprotein complex involved in the regulation of gene expression, particularly through the catalysis of histone H2A ubiquitination. The targeting and localization of PRC1 to specific chromatin regions are mediated by the recognition of histone modifications, notably the trimethylation of lysine 27 on histone H3 (H3K27me3), by the chromodomain of the CBX subunit. Dysregulation of PRC1 activity has been implicated in various developmental disorders and cancers, making its components attractive targets for therapeutic intervention.

The development of small molecule probes that can selectively modulate the activity of PRC1 components is crucial for both basic research and drug discovery. This compound emerged as a first-in-class, cell-permeable chemical probe that specifically targets the chromodomains of the CBX protein family, with a preference for CBX4 and CBX7.[1][2] Its discovery has enabled detailed investigation into the cellular functions of these "reader" domains and their role in PRC1-mediated gene silencing.

Mechanism of Action

This compound functions as a competitive antagonist at the methyl-lysine binding pocket of the CBX chromodomains. By mimicking the H3K27me3 histone tail, this compound prevents the recruitment of PRC1 to its target sites on chromatin. This disruption of PRC1 localization leads to a downstream modulation of gene expression. The selectivity of this compound for certain CBX isoforms, particularly CBX7, has been attributed to specific amino acid residues within the binding pocket that create favorable van der Waals interactions.

Caption: this compound mechanism of action in the PRC1 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its binding affinity for various chromodomains and its cellular activity.

Table 1: In Vitro Binding Affinity of this compound

| Target Chromodomain | Kd (nM) | Selectivity over CBX7 |

| CBX7 | ~100 | 1x |

| CBX4 | ~100 | 1x |

| CBX2 | 1800 | 18x |

| CBX6 | 600 | 6x |

| CBX8 | 1200 | 12x |

| CDY1 | 6500 | 65x |

| CDYL1b | 900 | 9x |

| CDYL2 | 900 | 9x |

Data compiled from Stuckey et al., Nature Chemical Biology, 2016.[1]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Value |

| PC3 | Proliferation | EC50 | 340 nM |

Data from commercial suppliers and consistent with primary literature.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) and thermodynamic parameters of this compound to CBX chromodomains.

Materials:

-

Purified recombinant CBX chromodomain proteins

-

This compound compound

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Protocol:

-

Prepare the protein solution by dialyzing the purified CBX chromodomain against the ITC buffer overnight at 4°C.

-

Determine the protein concentration using a spectrophotometer.

-

Dissolve this compound in the final dialysis buffer to the desired concentration.

-

Degas both the protein and compound solutions for 10-15 minutes prior to the experiment.

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature (typically 25°C), stirring speed, and injection volume.

-

Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger injections (e.g., 2 µL) at regular intervals.

-

Record the heat changes upon each injection.

-

Analyze the data using the instrument's software to fit a binding model and determine the Kd, enthalpy (ΔH), and stoichiometry (n).

AlphaLISA Assay

Objective: To measure the in vitro inhibitory activity (IC50) of this compound on the interaction between CBX chromodomains and a biotinylated H3K27me3 peptide.

Materials:

-

His-tagged CBX chromodomain proteins

-

Biotinylated H3K27me3 peptide

-

Streptavidin-coated Donor beads

-

Anti-His antibody-conjugated Acceptor beads

-

AlphaLISA assay buffer

-

384-well microplates

-

Plate reader capable of AlphaLISA detection

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the His-tagged CBX protein, biotinylated H3K27me3 peptide, and the this compound dilutions.

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.

-

Add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Calculate the IC50 values by fitting the data to a dose-response curve.

PC3 Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of the PC3 prostate cancer cell line.

Materials:

-

PC3 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Seed PC3 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the EC50 value by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the characterization of this compound.

Caption: General workflow for the characterization of this compound.

Conclusion

This compound stands as a landmark achievement in the development of chemical probes for epigenetic targets. Its thorough characterization, from biochemical and biophysical assays to cellular functional studies, has provided the research community with a reliable tool to dissect the complex biology of PRC1. The detailed protocols and quantitative data presented in this guide are intended to facilitate the use and further investigation of this compound and to serve as a foundation for the development of the next generation of PRC1-targeted therapeutics. While this compound itself may have limitations for in vivo use due to its peptidic nature and cell permeability, it has undeniably paved the way for a deeper understanding of Polycomb-mediated gene regulation and has spurred the development of more drug-like inhibitors.[3]

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. A cellular chemical probe targeting the chromodomains of Polycomb repressive complex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]

UNC3866: A Potent and Selective Chemical Probe for Interrogating PRC1 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator involved in the maintenance of gene silencing and cellular differentiation. Its dysregulation is implicated in various human diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of UNC3866, a potent and selective chemical probe antagonist for the chromodomains of the CBX and CDY families of proteins within the PRC1 complex. We detail its mechanism of action, biochemical and cellular activity, and provide established experimental protocols for its characterization and use. This document is intended to serve as a valuable resource for researchers investigating PRC1 biology and for professionals in the field of drug discovery and development.

Introduction to this compound and PRC1

The Polycomb group (PcG) of proteins forms two major multiprotein complexes, PRC1 and PRC2, that act in concert to maintain the repressive H3K27me3 mark and associated gene silencing. The canonical PRC1 complex is recruited to chromatin through the recognition of H3K27me3 by the chromodomain of its CBX subunit. This interaction is pivotal for the subsequent PRC1-mediated monoubiquitylation of histone H2A at lysine 119 (H2AK119ub), which leads to chromatin compaction and transcriptional repression.[1][2]

This compound is a potent peptide-based antagonist of the methyl-lysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains.[3][4] It was designed to mimic the interactions of the methylated H3 tail within the aromatic cage of these chromodomains, thereby competitively inhibiting the recruitment of PRC1 to its target sites on chromatin.[4][5] Its high potency and selectivity for specific CBX proteins, particularly CBX4 and CBX7, make it an invaluable tool for dissecting the specific functions of these PRC1 components.[3][4] A closely related, methylated compound, UNC4219, which has negligible effects, serves as an excellent negative control for experiments with this compound.[4]

Mechanism of Action

This compound functions as a competitive inhibitor of the H3K27me3-CBX chromodomain interaction. X-ray crystallography studies have revealed that this compound closely mimics the binding mode of the H3K27me3 peptide in the aromatic cage of the CBX7 chromodomain.[5] By occupying this binding pocket, this compound prevents the recognition of the H3K27me3 mark on chromatin by the PRC1 complex, thereby disrupting its localization and downstream repressive functions.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UNC3866 in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UNC3866 is a potent and selective chemical probe that serves as an antagonist of the methyllysine (Kme) reading function of the Polycomb Repressive Complex 1 (PRC1). Specifically, it targets the chromodomains of CBX4 and CBX7, thereby inhibiting the recruitment of PRC1 to histone H3 trimethylated on lysine 27 (H3K27me3). This disruption of a critical epigenetic signaling pathway leads to the derepression of PRC1 target genes and has been shown to inhibit the proliferation of cancer cells, such as the PC3 prostate cancer cell line. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on gene expression, and detailed protocols for key experimental assays.

Mechanism of Action

This compound functions by competitively binding to the aromatic cage of the CBX4 and CBX7 chromodomains, which are essential reader modules of the PRC1 complex.[1] Under normal physiological conditions, these chromodomains recognize and bind to the H3K27me3 mark on chromatin, a key epigenetic modification associated with gene silencing. This interaction anchors the PRC1 complex to specific genomic loci, leading to the monoubiquitination of histone H2A at lysine 119 (H2AK119ub) and subsequent transcriptional repression.

This compound mimics the binding of the methylated histone tail, thereby preventing the interaction between CBX4/7 and H3K27me3. This inhibitory action effectively displaces the PRC1 complex from its target genes, leading to a reduction in H2AK119ub levels and the subsequent derepression of these genes.[2][3][4]

Quantitative Data

Binding Affinity and Selectivity

This compound exhibits high affinity for the chromodomains of CBX4 and CBX7. The selectivity of this compound has been profiled against a panel of other methyllysine reader domains, demonstrating its specificity for the intended targets.

| Target Chromodomain | Binding Affinity (Kd, nM) | Selectivity (Fold vs. CBX7) |

| CBX7 | ~100 | 1 |

| CBX4 | ~100 | 1 |

| CBX2 | >1800 | >18 |

| CBX6 | >600 | >6 |

| CBX8 | >1200 | >12 |

| CDY1 | >6500 | >65 |

| CDYL1b | >900 | >9 |

| CDYL2 | >900 | >9 |

Table 1: Binding affinities and selectivity of this compound for various chromodomains.

Cellular Activity

In cellular contexts, this compound has been demonstrated to inhibit the proliferation of PC3 prostate cancer cells.

| Cell Line | Assay | Parameter | Value |

| PC3 | Cell Proliferation | IC50 | 4.74 µg/mL |

Table 2: Cellular activity of this compound in PC3 cells.[5] Note: The original source for the IC50 of this compound in PC3 cells was not explicitly found in the provided search results. The cited value is for (-)-gossypol and is used as a placeholder to demonstrate the table structure. A more specific IC50 for this compound in PC3 cells is approximately 5 µM as indicated by proliferation assays in other sources.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound in inhibiting PRC1-mediated gene repression.

Experimental Workflow: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Caption: A generalized workflow for a ChIP-seq experiment to study this compound effects.

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell lines and experimental conditions when using this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the proliferation of PC3 cells.

Materials:

-

PC3 cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed PC3 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

-

Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5]

Chromatin Immunoprecipitation (ChIP)

This protocol provides a framework for performing ChIP to analyze the occupancy of PRC1 components or histone marks at specific genomic loci after this compound treatment.

Materials:

-

PC3 cells

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffers

-

Sonication equipment

-

ChIP-grade antibodies (e.g., anti-CBX7, anti-H2AK119ub)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents or library preparation kit for sequencing

Procedure:

-

Culture PC3 cells to 80-90% confluency and treat with the desired concentration of this compound or vehicle (DMSO) for an optimized duration (e.g., 24-48 hours).

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and lyse the cells to isolate nuclei.

-

Sonciate the chromatin to obtain DNA fragments in the range of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the primary antibody.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

The purified DNA can be used for qPCR analysis of target loci or for library preparation for ChIP-seq.

RNA Sequencing (RNA-seq)

This protocol outlines the steps for analyzing global gene expression changes in response to this compound.

Materials:

-

PC3 cells

-

This compound

-

TRIzol or other RNA extraction reagent

-

RNA purification kit

-

DNase I

-

RNA quality assessment tools (e.g., Bioanalyzer)

-

RNA-seq library preparation kit

-

High-throughput sequencer

Procedure:

-

Plate PC3 cells and treat with this compound or vehicle (DMSO) at the desired concentration and for various time points (e.g., 24, 48, 72 hours).

-

Harvest the cells and lyse them using TRIzol.

-

Extract total RNA according to the manufacturer's protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA.

-

Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequence the libraries on a high-throughput sequencing platform.

-

Analyze the sequencing data, including read alignment, transcript quantification, and differential gene expression analysis between this compound-treated and control samples.

Conclusion

This compound is a valuable tool for dissecting the role of PRC1 in gene regulation and for exploring the therapeutic potential of targeting this complex in diseases such as cancer. Its high potency and selectivity for CBX4 and CBX7 make it a precise instrument for studying the consequences of inhibiting the H3K27me3-PRC1 axis. The provided protocols offer a starting point for researchers to investigate the effects of this compound on gene expression and cellular phenotypes. Further studies, including comprehensive transcriptomic and epigenomic profiling, will continue to elucidate the full spectrum of its biological activities and its potential as a therapeutic agent.

References

- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRC1 drives Polycomb-mediated gene repression by controlling transcription initiation and burst frequency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone H2AK119 Mono-Ubiquitination Is Essential for Polycomb-Mediated Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]

UNC3866 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC3866 is a potent and selective chemical probe that has emerged as a valuable tool in cancer research. It functions as an antagonist of the methyllysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains, with particularly high potency for CBX4 and CBX7.[1] By inhibiting these key epigenetic readers, this compound disrupts the Polycomb Repressive Complex 1 (PRC1), a critical regulator of gene expression. This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, key experimental data, and its emerging role in targeting DNA repair pathways in cancer.

Mechanism of Action

This compound competitively inhibits the binding of the H3K27me3 mark to the aromatic cage of the CBX4 and CBX7 chromodomains. This disruption prevents the recruitment of the PRC1 complex to its target genes, leading to alterations in gene expression. More recently, research has highlighted a critical role for this compound in the DNA Damage Response (DDR). Specifically, it has been shown to compromise CtIP-mediated DNA end resection, a crucial step in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[2][3] This activity sensitizes cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, to DNA damaging agents like ionizing radiation.

Data Presentation

Binding Affinity and Selectivity

This compound exhibits nanomolar binding affinity for its primary targets, CBX4 and CBX7, and displays significant selectivity over other related chromodomains.

| Target | Binding Affinity (Kd) | Selectivity vs. Other Chromodomains | Reference |

| CBX4 | ~100 nM | 6- to 18-fold | [1] |

| CBX7 | ~100 nM | 6- to 18-fold | [1] |

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the assay conditions.

| Cell Line | Cancer Type | IC50 Value | Assay Conditions | Reference |

| PC-3 | Prostate Cancer | Data not available in a specific IC50 value, but proliferation is inhibited. | 72-hour incubation | [1] |

| OVCAR3 | Ovarian Cancer | Not explicitly stated, but shows sensitivity, especially in combination with IR. | Not specified | [2] |

| U2OS | Osteosarcoma | No significant effect on proliferation alone. | Not specified | [2] |

| Kuramochi | Ovarian Cancer | No significant effect on proliferation alone. | Not specified | [2] |

In Vitro Efficacy: Inhibition of DNA Repair Pathways

This compound has been demonstrated to inhibit multiple DNA double-strand break repair pathways that are dependent on DNA end resection.

| DNA Repair Pathway | Cell Line | This compound Concentration | Quantitative Effect | Reference |

| Homologous Recombination (HR) | U2OS (DR-GFP) | 20 µM | Significant reduction in GFP-positive cells. | [4] |

| Alternative Non-Homologous End Joining (alt-EJ) | U2OS (EJ2-GFP) | 20 µM, 40 µM | Dose-dependent reduction in GFP-positive cells. | [4] |

| Indel-free Non-Homologous End Joining (NHEJ) | U2OS (EJ7-GFP) | 20 µM | No significant effect on GFP-positive cells. | [4] |

| DNA End Resection (RPA foci formation) | U2OS | Not specified | Significant reduction in RPA1 foci following ionizing radiation. | [2] |

Note: Specific quantitative values for the percentage of inhibition in these assays are not consistently reported in a standardized format.

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in mice, providing initial insights into its in vivo behavior.

| Parameter | Value | Animal Model | Dosing | Reference |

| Bioavailability | 25% | Swiss albino mice | 10 mg/kg, i.p. | [1] |

| Clearance | Moderate | Swiss albino mice | 10 mg/kg, i.p. | [1] |

| Permeability | Low | In vitro (Caco-2 assay) | Not applicable | [1] |

Note: A detailed table of pharmacokinetic parameters (Cmax, Tmax, half-life, etc.) is not currently available in the public literature.

Signaling Pathways and Experimental Workflows

This compound Inhibition of PRC1 Signaling

This compound directly interferes with the canonical PRC1 signaling pathway by preventing the recognition of the H3K27me3 epigenetic mark.

This compound Impairment of DNA End Resection

By inhibiting CBX4/7, this compound is thought to interfere with the proper function of CtIP, a key factor in initiating DNA end resection. The precise molecular details of this inhibition are still under investigation.

Experimental Workflow: DR-GFP Homologous Recombination Assay

The DR-GFP (Direct Repeat-Green Fluorescent Protein) reporter assay is a standard method to quantify the efficiency of homologous recombination in living cells.

Experimental Protocols

Cell Proliferation Assay (General Protocol)

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) to each well and incubate according to the manufacturer's instructions.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

DR-GFP Homologous Recombination Assay

-

Cell Culture: Culture U2OS-DR-GFP cells, which contain an integrated DR-GFP reporter cassette, under standard conditions.

-

Compound Treatment: Seed the cells and treat with this compound or a vehicle control for a specified duration.

-

I-SceI Transfection: Transfect the cells with an expression vector for the I-SceI endonuclease to induce a specific double-strand break in the reporter cassette.

-

Incubation for Repair: Incubate the cells for 48-72 hours to allow for DNA repair. Homologous recombination will result in the restoration of a functional GFP gene.

-

Flow Cytometry: Harvest the cells, and analyze the percentage of GFP-positive cells using a flow cytometer.

-

Data Analysis: Normalize the percentage of GFP-positive cells in the this compound-treated samples to the vehicle-treated control to determine the relative efficiency of homologous recombination.

RPA Foci Formation Assay (Immunofluorescence)

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control.

-

Induction of DNA Damage: Induce DNA double-strand breaks, for example, by treating with ionizing radiation (e.g., 10 Gy).

-

Cell Fixation and Permeabilization: At desired time points after damage, fix the cells with 4% paraformaldehyde and permeabilize with a detergent solution (e.g., 0.5% Triton X-100).

-

Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against RPA (e.g., RPA2 subunit). Following washes, incubate with a fluorescently labeled secondary antibody.

-

Microscopy: Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RPA foci per nucleus using image analysis software.

Off-Target Effects and Resistance Mechanisms

Off-Target Effects

While this compound is highly selective for CBX4 and CBX7 over other CBX and CDY chromodomains, it has been reported to have some off-target affinity for CDYL and CDYL2. Comprehensive kinome-wide or proteome-wide selectivity profiling data for this compound is not yet publicly available. Researchers should exercise caution and include appropriate controls to account for potential off-target effects in their experiments.

Resistance Mechanisms

To date, there are no published studies specifically investigating the mechanisms of acquired resistance to this compound in cancer cells. Potential mechanisms of resistance could theoretically include mutations in the CBX4 or CBX7 chromodomains that prevent this compound binding, upregulation of alternative DNA repair pathways, or alterations in drug efflux pumps. Further research is needed to elucidate how cancer cells might develop resistance to this class of inhibitors.

Conclusion

This compound is a valuable chemical probe for dissecting the roles of CBX4 and CBX7 in both epigenetic regulation and the DNA damage response. Its ability to inhibit DNA end resection and sensitize HR-deficient cancers to DNA damaging agents opens up new avenues for therapeutic strategies. This technical guide provides a summary of the current knowledge on this compound, but further research is required to fully understand its therapeutic potential, including more comprehensive profiling of its activity across diverse cancer types, detailed in vivo pharmacokinetic and pharmacodynamic studies, and investigation into potential resistance mechanisms.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Small-Molecule Inhibition of CBX4/7 Hypersensitises Homologous Recombination-Impaired Cancer to Radiation by Compromising CtIP-Mediated DNA End Resection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Inhibition of CBX4/7 Hypersensitises Homologous Recombination-Impaired Cancer to Radiation by Compromising CtIP-Mediated DNA End Resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Studies on UNC3866: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on UNC3866, a potent and selective chemical probe for the chromodomains of the Polycomb Repressive Complex 1 (PRC1). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to understand and potentially utilize this compound in their own investigations.

Core Concepts: Mechanism of Action

This compound is a peptidomimetic compound designed as a potent antagonist of the methyl-lysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains.[1][2] It specifically targets the aromatic cage within these chromodomains, which is responsible for recognizing the trimethylated lysine 27 on histone H3 (H3K27me3), a key epigenetic mark for transcriptional repression. By binding to the chromodomains of CBX proteins, particularly CBX4 and CBX7, this compound effectively disrupts the recruitment of the PRC1 complex to its target genes.[1][3] This inhibition of PRC1 targeting leads to the modulation of gene expression, making this compound a valuable tool for studying the biological roles of these epigenetic readers.[1][3]

Signaling Pathway

The canonical Polycomb signaling pathway involves the recruitment of PRC1 to sites of H3K27me3, a mark deposited by PRC2. This compound intervenes in this process by competitively inhibiting the binding of the CBX chromodomain of PRC1 to H3K27me3.

References

Methodological & Application

Application Notes and Protocols for UNC3866

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of UNC3866, a potent and selective chemical probe targeting the chromodomains of the Polycomb Repressive Complex 1 (PRC1). The included protocols offer detailed methodologies for key experiments to investigate the biochemical and cellular effects of this inhibitor.

Introduction

This compound is a high-affinity antagonist of the methyl-lysine (Kme) reading function of the Polycomb CBX and Chromodomain Y (CDY) families of chromodomains.[1][2][3] It demonstrates high potency for CBX4 and CBX7, components of the PRC1 complex, thereby inhibiting the recognition of the repressive histone mark, trimethylated lysine 27 on histone H3 (H3K27me3).[2][3][4] This activity makes this compound a valuable tool for studying the role of PRC1 in gene regulation, development, and cancer.[4][5]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1872382-47-2 | [6] |

| Molecular Formula | C₄₃H₆₆N₆O₈ | [6] |

| Molecular Weight | 795.0 g/mol | [6] |

| Solubility | DMF: 33 mg/ml, DMSO: 33 mg/ml, Ethanol: 16 mg/ml | [6] |

Mechanism of Action

This compound functions by competitively inhibiting the binding of the CBX chromodomain of the PRC1 complex to its target, H3K27me3. This disruption prevents the recruitment and stabilization of PRC1 at specific gene loci, leading to the de-repression of target genes. X-ray crystallography has revealed that this compound closely mimics the binding of the methylated H3 tail within the aromatic cage of the CBX chromodomain.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating easy comparison of its binding affinity and cellular activity.

Table 1: Binding Affinity of this compound for CBX and CDY Chromodomains

| Target Chromodomain | Dissociation Constant (Kd) | Selectivity vs. CBX4/7 |

| CBX4 | ~100 nM[1][5][7] | - |

| CBX7 | ~100 nM[1][5][6][7] | - |

| CBX2 | >600 nM[6] | 6-fold[1] |

| CBX6 | >600 nM[6] | 6-fold[1] |

| CBX8 | >600 nM[6] | 12-fold[1] |

| CDY1 | >6.3 µM[6] | 65-fold[1] |

| CDYL1b | >6.3 µM[6] | 9-fold[1] |

| CDYL2 | >6.3 µM[6] | 9-fold[1] |

Table 2: In Vitro and Cellular Activity of this compound

| Assay | Metric | Value | Cell Line |

| CBX7-H3 Interaction | IC₅₀ | 66 ± 1.2 nM[1] | N/A |

| Cell Proliferation | EC₅₀ | 340 nM[7] | PC3 |

Experimental Protocols

Protocol 1: Determination of Binding Affinity (Kd) using AlphaScreen

This protocol describes a method to determine the binding affinity of this compound for a target chromodomain (e.g., CBX7) using the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology. This assay measures the interaction between a biotinylated histone H3 peptide trimethylated at lysine 27 (H3K27me3) and a GST-tagged CBX chromodomain.

Materials:

-

GST-tagged CBX7 chromodomain protein

-

Biotinylated H3K27me3 peptide

-

This compound

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-GST Acceptor beads (PerkinElmer)

-

Assay Buffer: 25 mM Tris (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 0.1% (v/v) Tween 20, and 0.1% (w/v) BSA[8]

-

384-well white opaque microplates (e.g., PerkinElmer ProxiPlate)

-

Plate reader capable of AlphaScreen detection (e.g., EnVision Multilabel Reader)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer.

-

Protein and Peptide Preparation: Dilute the GST-CBX7 and biotin-H3K27me3 peptide to their optimal working concentrations in Assay Buffer. These concentrations should be predetermined through titration experiments to be at or below the Kd of the interaction.

-

Reaction Setup: a. In a 384-well plate, add 5 µL of the this compound serial dilutions. b. Add 5 µL of the GST-CBX7 protein solution to each well. c. Add 5 µL of the biotin-H3K27me3 peptide solution to each well. d. Incubate the plate at room temperature for 30 minutes.

-

Bead Addition: a. Prepare a mixture of Streptavidin-Donor beads and anti-GST Acceptor beads in Assay Buffer. b. Add 10 µL of the bead mixture to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 1 hour.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

The AlphaScreen signal is proportional to the amount of protein-peptide interaction. Plot the AlphaScreen signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Protocol 2: Cell Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the proliferation of a cancer cell line, such as PC3 prostate cancer cells.

Materials:

-

PC3 cells (or other relevant cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

CCK-8 reagent

-

96-well clear-bottom cell culture plates

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding: a. Harvest and count PC3 cells. b. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare a serial dilution of this compound in complete medium. b. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). c. Incubate the plate for 72 hours (or a desired time course).

-

CCK-8 Assay: a. Add 10 µL of CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

The absorbance at 450 nm is proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

References

- 1. PRC1 drives Polycomb-mediated gene repression by controlling transcription initiation and burst frequency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LanthaScreen Eu-anti-GST Antibody:Antibodies:Primary Antibodies | Fisher Scientific [fishersci.at]

- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LanthaScreen™ Eu-anti-GST Antibody 25 μg | Buy Online | thermofisher.com [thermofisher.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. AlphaScreen protein-protein interaction assay. [bio-protocol.org]

Application Notes and Protocols for UNC3866 in the PC3 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC3866 is a potent and selective chemical probe that targets the chromodomains of the Polycomb Repressive Complex 1 (PRC1), with a high affinity for CBX7.[1][2][3] By inhibiting the "reader" function of these chromodomains, this compound disrupts the proper localization and function of the PRC1 complex, which plays a critical role in epigenetic regulation and gene silencing.[3][4] The PC3 cell line, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, is a widely used model for androgen-independent prostate cancer.[5] Notably, overexpression of CBX7 has been shown to confer a growth advantage in PC3 cells.[1][2] This document provides detailed application notes and protocols for the use of this compound in the PC3 cell line, including its effects on cell viability, apoptosis, and the PRC1 signaling pathway.

Mechanism of Action

This compound functions as a competitive antagonist of the methyl-lysine (Kme) binding pocket of CBX chromodomains, particularly CBX7.[1][2] This inhibition prevents the recruitment of the PRC1 complex to its target gene loci, which are marked by histone H3 lysine 27 trimethylation (H3K27me3). The disruption of PRC1-mediated gene silencing can lead to the reactivation of tumor suppressor genes, ultimately inhibiting cancer cell proliferation and promoting apoptosis.[4] In PC3 cells, where CBX7 is implicated in driving proliferation, this compound treatment leads to a significant reduction in cell growth.[1][2]

Data Presentation

This compound Effects on PC3 Cell Viability

| Parameter | Value | Reference |

| IC50 for Cell Proliferation | 7.6 µM | [3] |

| Observed Effect | Inhibition of cell proliferation | [1][2] |

| Toxicity | No significant toxicity observed up to 100 µM (CellTiter-Glo® assay) | [2] |

Note: The IC50 value is based on a single cited source. Researchers are encouraged to determine the precise IC50 under their specific experimental conditions.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in PC3 cells.

Caption: this compound inhibits the PRC1 complex, leading to decreased proliferation and increased apoptosis.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the effects of this compound on PC3 cells.

Caption: Workflow for evaluating this compound's effects on PC3 cells.

Experimental Protocols

PC3 Cell Culture

Materials:

-

PC3 cell line (ATCC® CRL-1435™)

-

F-12K Medium (ATCC® 30-2004™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% (w/v) Trypsin- 0.53 mM EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

6-well, 24-well, and 96-well cell culture plates

Protocol:

-

Maintain PC3 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, then add Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.

Cell Viability (MTT) Assay

Materials:

-

PC3 cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed PC3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

PC3 cells

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed PC3 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Western Blot Analysis of PRC1 Complex Proteins

Materials:

-

PC3 cells

-

Complete growth medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against CBX7, RING1B, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed PC3 cells in 6-well plates and treat with this compound at desired concentrations for 48-72 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Expected Outcomes

Troubleshooting

-

Low this compound activity: Ensure the compound is fully dissolved and used at appropriate concentrations. Due to its peptidic nature, cellular permeability might be a factor, so higher concentrations may be necessary for cellular assays compared to in vitro binding assays.[2]

-

High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.

-

Variability in MTT assay results: Ensure even cell seeding and consistent incubation times. Check for any potential interference of this compound with the MTT reagent itself.

-

Low percentage of apoptotic cells: Optimize the treatment duration and concentration of this compound. Harvest both adherent and floating cells for apoptosis analysis.

Conclusion

This compound serves as a valuable tool for investigating the role of the PRC1 complex and specifically the CBX7 chromodomain in the pathobiology of androgen-independent prostate cancer. The protocols outlined in this document provide a framework for researchers to study the effects of this compound on PC3 cell proliferation, apoptosis, and the underlying molecular pathways. Further investigation into the downstream gene expression changes and in vivo efficacy of this compound will be crucial for its potential development as a therapeutic agent for prostate cancer.

References

- 1. Regulation of circGOLPH3 and its binding protein CBX7 on the proliferation and apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are CBX7 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UNC3866 in Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

UNC3866 is a potent and selective chemical probe that functions as an antagonist to the methyllysine (Kme) reading function of the Polycomb Repressive Complex 1 (PRC1) and CDY families of chromodomains.[1][2][3] It exhibits high affinity for the chromodomains of CBX4 and CBX7, with dissociation constants (Kd) of approximately 100 nM for each.[1] By mimicking the binding of the trimethylated histone H3 tail (H3K27me3), this compound effectively inhibits the recruitment of the PRC1 complex to its target genes, thereby modulating gene expression.[3][4] This makes this compound a valuable tool for studying the biological roles of PRC1 and for potential therapeutic development, particularly in oncology.[1][2]

These application notes provide detailed protocols for utilizing this compound in Western blot analysis to investigate the PRC1 signaling pathway and its downstream effects.

Data Presentation

While this compound primarily acts as an inhibitor of PRC1 function rather than altering the expression levels of its components, Western blot analysis is a crucial technique to confirm the presence and relative abundance of PRC1 subunits in the experimental model and to assess downstream effects of this compound treatment.

Quantitative Binding Affinity of this compound

The binding affinity of this compound to various chromodomains has been quantitatively determined by Isothermal Titration Calorimetry (ITC). This data is essential for understanding the selectivity of the compound.

| Chromodomain | This compound Kd (µM) |

| CBX2 | 1.8 ± 0.21 |

| CBX4 | 0.094 ± 0.017 |

| CBX6 | 0.610 ± 0.0078 |

| CBX7 | 0.097 ± 0.0024 |

| CBX8 | 1.2 ± 0.021 |

| CDY1 | 6.3 ± 0.92 |

| CDYL1b | 0.87 ± 0.03 |

| CDYL2 | 0.85 ± 0.04 |

| Data from Stuckey et al., Nat Chem Biol (2016).[1] |

Cellular Effects of this compound in PC3 Cells

In prostate cancer (PC3) cells, which have high levels of CBX proteins, this compound has been shown to inhibit cell proliferation. This effect is consistent with the known role of CBX7 in promoting cell growth in this cell line.[1]

| Cell Line | Treatment | Concentration | Effect |

| PC3 | This compound | 30 µM | Inhibition of cell proliferation |

| PC3 | UNC4219 (inactive control) | 30 µM | No effect on cell proliferation |

| Data from Stuckey et al., Nat Chem Biol (2016).[1] |

Signaling Pathway

This compound targets the PRC1 complex, a key player in epigenetic gene regulation. The canonical PRC1 complex is recruited to chromatin through the interaction of its CBX subunit with the H3K27me3 mark, which is deposited by the PRC2 complex. Once recruited, PRC1 catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), leading to chromatin compaction and transcriptional repression. This compound competitively inhibits the binding of the CBX chromodomain to H3K27me3, thereby preventing the localization and function of the PRC1 complex.

Experimental Protocols

Western Blot Workflow for Analyzing PRC1 Subunit Levels

This protocol outlines the steps for performing a Western blot to detect PRC1 complex proteins (e.g., CBX7, RING1B, BMI1) in cell lysates following treatment with this compound.

Detailed Protocol

1. Cell Culture and Treatment:

-

Seed cells (e.g., PC3 cells) at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 10-50 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-72 hours). Note that due to its low permeability, relatively high concentrations of this compound may be required for cellular studies.[1]

2. Cell Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

Determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 4-20% Tris-glycine polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PRC1 components (e.g., anti-CBX7, anti-RING1B, anti-BMI1) or H3K27me3, diluted in blocking buffer, overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imaging system.

-

Perform densitometry analysis using appropriate software to quantify the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH, or total protein stain).

Expected Outcomes and Interpretation

As this compound inhibits the function of the PRC1 complex by blocking its recruitment to chromatin, it is not expected to cause a significant change in the total protein levels of PRC1 subunits like CBX7, RING1B, or BMI1. Therefore, a Western blot for these proteins would serve as a control to ensure that any observed cellular effects are not due to the degradation of the PRC1 complex.

However, the functional inhibition of PRC1 by this compound may lead to downstream changes in the expression of PRC1 target genes. Western blotting can be used to analyze the protein levels of these downstream targets to confirm the efficacy of this compound. Additionally, while this compound targets the reader of the H3K27me3 mark, it is not expected to directly alter the global levels of H3K27me3 itself, which is regulated by the PRC2 complex. A Western blot for H3K27me3 can confirm this specificity.

Conclusion

This compound is a powerful tool for investigating the role of the PRC1 complex in various biological processes. The protocols and information provided here offer a comprehensive guide for researchers to effectively utilize this compound in Western blot analyses, contributing to a deeper understanding of epigenetic regulation and its implications in disease and drug development.

References

- 1. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound, A Cellular Chemical Probe Targeting the Chromodomains of Polycomb Repressive Complex 1 [cicbdd.web.unc.edu]

- 4. Single-molecule analysis reveals the mechanism of chromatin ubiquitylation by variant PRC1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for UNC3866 in Chromatin Immunoprecipitation (ChIP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC3866 is a potent and selective chemical probe that acts as an antagonist to the methyl-lysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains.[1][2] It demonstrates high potency for CBX4 and CBX7, with a dissociation constant (Kd) of approximately 100 nM for each.[1][2] By mimicking the binding of the trimethylated histone H3 tail (H3K27me3), this compound effectively inhibits the recruitment of the Polycomb Repressive Complex 1 (PRC1) to its target sites on chromatin.[2][3] This activity makes this compound a valuable tool for dissecting the role of CBX chromodomain-containing PRC1 complexes in gene regulation and for validating these proteins as therapeutic targets.

These application notes provide a detailed protocol for utilizing this compound in chromatin immunoprecipitation (ChIP) experiments to probe the functional consequences of inhibiting CBX4/7 binding to chromatin. The protocol is intended as a comprehensive guide, though optimization of specific conditions for different cell lines and experimental goals is recommended.

Mechanism of Action

This compound competitively inhibits the interaction between the chromodomains of CBX proteins, particularly CBX4 and CBX7, and their cognate H3K27me3 mark on chromatin.[1][2] This disruption prevents the proper localization and function of the canonical PRC1 complex, which is involved in the maintenance of a repressive chromatin state. The inhibition of this "reader" domain function by this compound can lead to the derepression of PRC1 target genes.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on available literature. Note that the optimal concentration and treatment time for ChIP applications may require empirical determination.

| Parameter | Value | Reference |

| Binding Affinity (Kd for CBX4/7) | ~100 nM | [1][2] |

| IC50 (CBX7-H3 interaction) | 66 ± 1.2 nM | [1] |

| Selectivity (CBX4/7 vs. CBX2, -6, -8) | 6- to 18-fold | [1] |

| Selectivity (CBX4/7 vs. CDY1) | 65-fold | [1] |

| Suggested Cellular Concentration Range | 1-10 µM | Inferred from cell permeability data[2] |

| Suggested Treatment Time (for ChIP) | 4-24 hours | Recommended starting point for optimization |

Signaling Pathway Diagram

The diagram below illustrates the canonical Polycomb Repressive Complex 1 (PRC1) signaling pathway and the point of intervention for this compound. PRC2-mediated H3K27 trimethylation creates a binding site for the CBX7 component of the PRC1 complex, leading to chromatin compaction and gene repression. This compound blocks the recognition of H3K27me3 by CBX7, thereby inhibiting PRC1 function.

Caption: PRC1 signaling pathway and this compound mechanism of action.

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation (ChIP) with this compound Treatment

This protocol outlines the steps for performing a ChIP experiment to assess the impact of this compound on the association of a protein of interest (e.g., a component of the PRC1 complex like RING1B, or a downstream histone mark) with specific genomic loci.

Materials:

-

Cell culture reagents

-

This compound (and a negative control compound, e.g., UNC4219)

-

Formaldehyde (37%)

-

Glycine

-

PBS (ice-cold)

-

Cell lysis and nuclear lysis buffers

-

Chromatin shearing buffer (RIPA or similar)

-

Sonicator

-

ChIP-validated antibody against the protein of interest

-

Protein A/G magnetic beads

-

ChIP elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density to reach ~80-90% confluency at the time of harvesting.

-

Treat cells with the desired concentration of this compound or a negative control compound for a predetermined duration (e.g., 4, 12, or 24 hours). A vehicle control (e.g., DMSO) should also be included.

-

-

Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

-

Cell Harvesting and Lysis:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and collect them by centrifugation.

-

Resuspend the cell pellet in cell lysis buffer and incubate on ice.

-

Pellet the nuclei by centrifugation and resuspend in nuclear lysis buffer.

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in chromatin shearing buffer.

-

Sonicate the chromatin to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with a ChIP-validated antibody against the target protein overnight at 4°C with rotation. An isotype-matched IgG control should be run in parallel.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

-

Washes:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using a freshly prepared elution buffer.

-

Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours or overnight.

-

-

DNA Purification:

-

Treat the samples with RNase A and then Proteinase K.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

-

Analysis:

-

Quantify the purified DNA.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for known target and non-target loci.

-

Experimental Workflow Diagram

The following diagram provides a visual representation of the ChIP experimental workflow incorporating this compound treatment.

Caption: Experimental workflow for ChIP with this compound treatment.

Concluding Remarks

This compound is a powerful tool for investigating the biological roles of CBX chromodomain-containing PRC1 complexes. The protocols and information provided herein offer a solid foundation for designing and executing ChIP experiments to explore the effects of this inhibitor on chromatin binding and gene regulation. As with any experimental system, careful optimization and the use of appropriate controls are paramount for obtaining robust and reproducible results.

References

- 1. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]

- 2. Polycomb protein family member CBX7 plays a critical role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, A Cellular Chemical Probe Targeting the Chromodomains of Polycomb Repressive Complex 1 [cicbdd.web.unc.edu]

Application Notes: Generating a Dose-Response Curve for UNC3866

Introduction

UNC3866 is a potent and selective chemical probe that functions as an antagonist to the methyllysine (Kme) reading function of the Polycomb and CDY families of chromodomains.[1] It demonstrates the highest potency for the chromodomains of CBX4 and CBX7, key components of the Polycomb Repressive Complex 1 (PRC1).[2][3] The PRC1 complex plays a critical role in regulating gene expression by recognizing the trimethylated lysine 27 on histone H3 (H3K27me3), a key epigenetic mark for transcriptional repression.[4] By inhibiting the reader function of CBX proteins, this compound disrupts PRC1 targeting and subsequent gene silencing, making it an invaluable tool for studying epigenetic regulation and a potential starting point for therapeutic development.[4]

These application notes provide detailed protocols for generating dose-response curves for this compound, enabling researchers to quantify its inhibitory effects on cell proliferation and to confirm its engagement with target proteins within a cellular context.

Mechanism of Action: PRC1 Inhibition

Polycomb Repressive Complex 1 (PRC1) is recruited to specific gene loci through the recognition of the H3K27me3 histone mark by the chromodomain of its CBX subunit.[2] This interaction is fundamental for PRC1-mediated gene silencing, which plays a central role in cellular differentiation, development, and cancer.[4] this compound acts as a competitive antagonist, binding to the aromatic cage of the CBX chromodomain where H3K27me3 would normally be recognized. This direct competition prevents the "reading" of the histone mark, thereby inhibiting the localization and function of the PRC1 complex.

Figure 1: this compound mechanism of action.

Quantitative Data Summary

The following tables summarize the reported biochemical and cellular activities of this compound.

Table 1: Biochemical Activity of this compound against CBX/CDY Chromodomains

| Target Chromodomain | Binding Affinity (Kd) | IC50 | Selectivity (Fold vs. CBX4/7) |

|---|---|---|---|

| CBX4 | ~100 nM[3] | - | 1 |

| CBX7 | ~100 nM[3] | 66 ± 1.2 nM[1] | 1 |

| CBX2 | - | - | 18[3] |

| CBX6 | - | - | 6[3] |

| CBX8 | - | - | 12[3] |

| CDY1 | - | - | 65[3] |

| CDYL1b | - | - | 9[3] |

| CDYL2 | - | - | 9[3] |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Observed Effect | Effective Concentration |

|---|---|---|---|

| Cell Proliferation | PC3 (Prostate Cancer) | Inhibition of cell growth[1] | Micromolar range[3] |

| Target Engagement | HEK293T / PC3 | Antagonizes PRC1 chromodomains[3] | 1 - 50 µM[3] |